

# Application Note: Synthesis of 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide

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## Compound of Interest

Compound Name:	4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide
CAS No.:	1096973-86-2
Cat. No.:	B1462534

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## Abstract & Chemical Context

This application note details the optimized synthesis of **4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide** (CAS Reg. No. generic search: sulfonamide ether derivatives). This molecule represents a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs).

Primary sulfonamides (

) are established zinc-binding groups (ZBGs) essential for inhibiting metalloenzymes like carbonic anhydrases (hCA I, II, IX, and XII). The introduction of a lipophilic 4-benzyloxy tail, specifically with an ortho-chloro substituent, is a strategic modification to enhance interaction with the hydrophobic pocket of the enzyme active site, potentially improving isoform selectivity (e.g., targeting tumor-associated hCA IX) [1, 2].

## Key Chemical Properties

Property	Value
IUPAC Name	4-[(2-chlorophenyl)methoxy]benzene-1-sulfonamide
Molecular Formula	
Molecular Weight	297.76 g/mol
Target Moiety	Sulfanilamide ether (CAI Pharmacophore)
Solubility	Soluble in DMSO, DMF, Acetone; Low solubility in Water

## Synthetic Strategy & Retrosynthesis

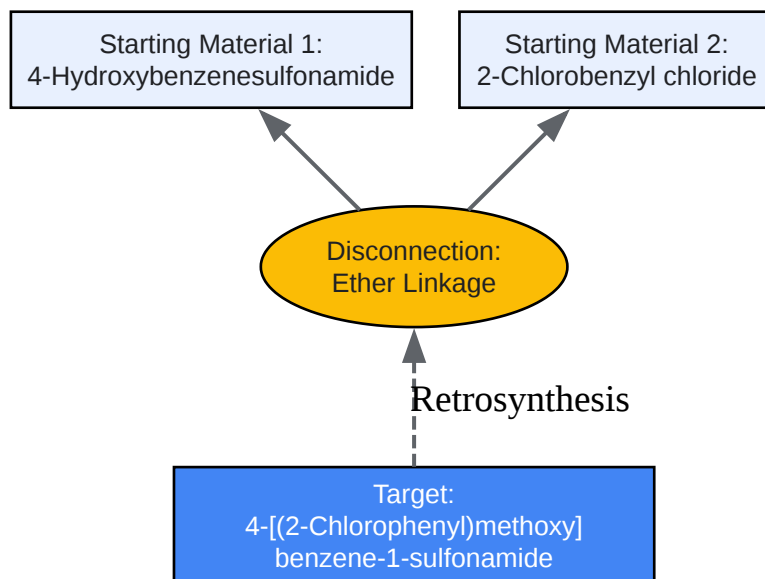
The synthesis is designed as a convergent Williamson Ether Synthesis. This route is selected over the chlorosulfonation of the pre-formed ether because the latter often suffers from regioselectivity issues (ortho/meta contamination) and harsh conditions that may cleave the ether linkage.

## Mechanistic Rationale

The reaction involves the nucleophilic attack of the phenoxide anion (derived from 4-hydroxybenzenesulfonamide) onto the benzylic carbon of 2-chlorobenzyl chloride.

- **Selectivity Challenge:** The starting material, 4-hydroxybenzenesulfonamide, possesses two acidic sites: the phenolic hydroxyl ( ) and the sulfonamide nitrogen ( ).
- **Solution:** We utilize Potassium Carbonate ( ) in Acetone or Acetonitrile. This mild base system is sufficient to deprotonate the phenol (forming the potent phenoxide nucleophile) but less likely to generate the sulfonamide anion in significant concentrations compared to stronger bases like NaH, thereby minimizing -alkylation byproducts [3].

## Diagram 1: Retrosynthetic Analysis



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Caption: Retrosynthetic disconnection revealing the convergent Williamson ether strategy.

## Experimental Protocol

### Reagents & Materials

Reagent	Equiv.[1][2][3]	Role	Grade
4-Hydroxybenzenesulfonamide	1.0	Nucleophile	>98%
2-Chlorobenzyl chloride	1.1	Electrophile	Synthesis
Potassium Carbonate ( )	2.5	Base	Anhydrous, Powder
Potassium Iodide (KI)	0.1	Catalyst	Finkelstein cat.
Acetone (or Acetonitrile)	Solvent	Medium	HPLC Grade

## Step-by-Step Methodology

### Step 1: Phenoxide Formation

- Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charge 4-Hydroxybenzenesulfonamide (1.73 g, 10.0 mmol) and Acetone (50 mL).
- Add Potassium Carbonate (3.45 g, 25.0 mmol) and catalytic Potassium Iodide (166 mg, 1.0 mmol).
  - Note: KI acts via the Finkelstein reaction in situ, converting the benzyl chloride to the more reactive benzyl iodide, accelerating the kinetics.
- Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the phenol.

Step 2: Alkylation 5. Add 2-Chlorobenzyl chloride (1.77 g, 1.4 mL, 11.0 mmol) dropwise to the stirring mixture. 6. Heat the reaction mixture to Reflux (approx. 56°C). 7. Maintain reflux for 6–8 hours.

- Process Control: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting phenol ( ) should disappear, and the product ( ) should appear.

Step 3: Quench and Isolation 8. Cool the reaction mixture to room temperature. 9. Filter off the inorganic solids (

, excess

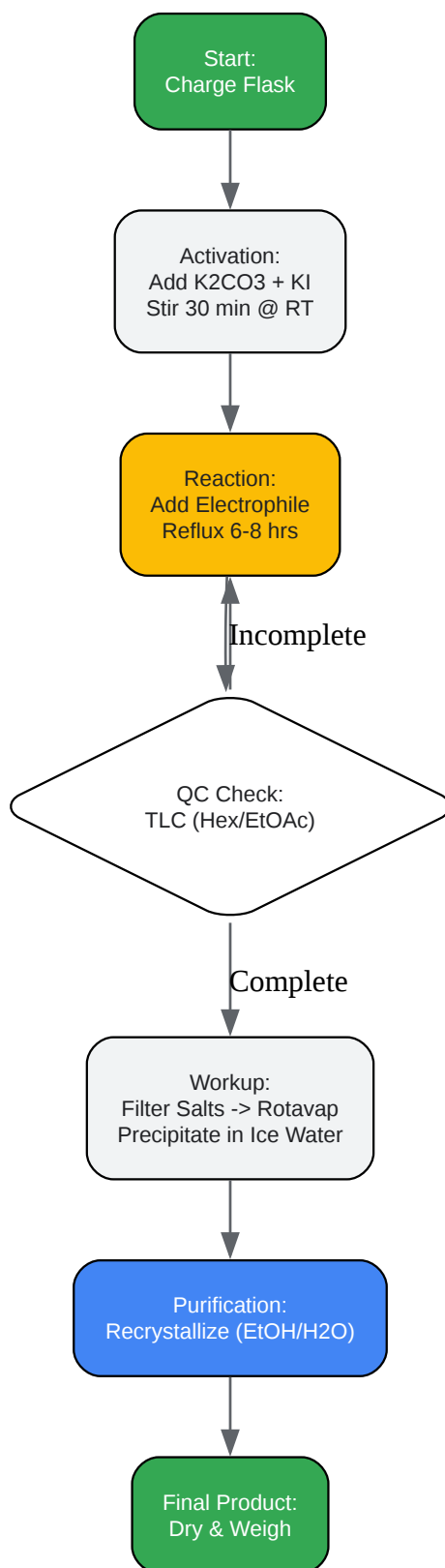
) and wash the filter cake with fresh acetone (10 mL). 10. Concentrate the filtrate under reduced pressure (Rotavap) to roughly 20% of the original volume. 11. Pour the residue slowly into Ice-Cold Water (100 mL) with vigorous stirring. The product should precipitate as a white solid. 12. Filter the precipitate and wash with cold water (

) and cold hexanes (

) to remove unreacted benzyl chloride.

Step 4: Purification 13. Recrystallize the crude solid from Ethanol/Water (9:1). 14. Dry in a vacuum oven at 50°C for 4 hours.

## Diagram 2: Experimental Workflow



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Caption: Operational workflow for the synthesis and purification of the target sulfonamide.

## Quality Control & Characterization

Successful synthesis must be validated against the following spectral expectations.

### Expected Analytical Data

Technique	Signal/Parameter	Interpretation
1H NMR (DMSO- )	7.25 (s, 2H)	Sulfonamide (Exchangeable).[4] Diagnostic for primary sulfonamide.
5.20 (s, 2H)	Benzylic . Confirms ether linkage formation.	
7.75 (d, 2H), 7.15 (d, 2H)	AA'BB' System. Para-substituted benzene ring.[2][5][6][7][8][9]	
7.35–7.55 (m, 4H)	2-Chlorophenyl. Aromatic protons of the lipophilic tail.	
MS (ESI)	296.0	Negative mode is often more sensitive for sulfonamides.
Melting Point	165–170°C	Typical range for ether-sulfonamides; sharp range indicates purity.

### Troubleshooting Guide

- Issue: Low Yield / Sticky Solid.
  - Cause: Incomplete precipitation or trapped solvent.
  - Fix: Ensure the water is ice-cold during quenching.[10] If an oil forms, sonicate the mixture to induce crystallization.
- Issue: N-Alkylation Byproduct.

- Detection: Look for loss of the signal (7.25 ppm) and appearance of signals in NMR.
- Prevention: Do not exceed 60°C. Ensure is used, not NaOH or NaH.

## Safety & Handling

- 2-Chlorobenzyl chloride: Lachrymator and skin irritant. Handle in a fume hood.
- 4-Hydroxybenzenesulfonamide: Irritant. Avoid inhalation of dust.
- General: Wear standard PPE (gloves, goggles, lab coat). Dispose of halogenated waste separately.

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